molecular formula C18H18 B14062063 7-(3,5-dimethylphenyl)-2-methyl-1H-indene

7-(3,5-dimethylphenyl)-2-methyl-1H-indene

Cat. No.: B14062063
M. Wt: 234.3 g/mol
InChI Key: SCABESNRKBHSQM-UHFFFAOYSA-N
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Description

7-(3,5-dimethylphenyl)-2-methyl-1H-indene is an organic compound characterized by its indene core structure substituted with a 3,5-dimethylphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,5-dimethylphenyl)-2-methyl-1H-indene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethylbenzaldehyde and 2-methylindene.

    Grignard Reaction: The 3,5-dimethylbenzaldehyde undergoes a Grignard reaction with a suitable Grignard reagent to form the corresponding alcohol.

    Cyclization: The resulting alcohol is then subjected to cyclization under acidic conditions to form the indene core structure.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(3,5-dimethylphenyl)-2-methyl-1H-indene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into its corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the phenyl ring or the indene core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

7-(3,5-dimethylphenyl)-2-methyl-1H-indene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 7-(3,5-dimethylphenyl)-2-methyl-1H-indene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

    7-(3,5-dimethylphenyl)-1H-indene: Similar structure but lacks the methyl group at the 2-position.

    2-methyl-1H-indene: Lacks the 3,5-dimethylphenyl group.

    3,5-dimethylphenyl-1H-indene: Lacks the methyl group at the 2-position.

Uniqueness

7-(3,5-dimethylphenyl)-2-methyl-1H-indene is unique due to the presence of both the 3,5-dimethylphenyl group and the methyl group at the 2-position, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C18H18

Molecular Weight

234.3 g/mol

IUPAC Name

7-(3,5-dimethylphenyl)-2-methyl-1H-indene

InChI

InChI=1S/C18H18/c1-12-7-13(2)10-16(9-12)17-6-4-5-15-8-14(3)11-18(15)17/h4-10H,11H2,1-3H3

InChI Key

SCABESNRKBHSQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C1)C(=CC=C2)C3=CC(=CC(=C3)C)C

Origin of Product

United States

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